molecular formula C7H2Cl2F3NO2S B14037273 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene

1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene

Cat. No.: B14037273
M. Wt: 292.06 g/mol
InChI Key: QBNMDHNBIVVZDJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at position 4, two chlorine atoms at positions 1 and 3, and a trifluoromethylthio (-SCF₃) group at position 2. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The trifluoromethylthio substituent is particularly notable for its strong electron-withdrawing effects, which influence reactivity and stability compared to analogs with oxygen-based substituents (e.g., trifluoromethoxy) .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,3-dichloro-4-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H

InChI Key

QBNMDHNBIVVZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Trifluoromethylthio Group Introduction

The initial steps involve chlorination of the aromatic ring to install chlorine atoms at the 1 and 3 positions. Chlorination is typically achieved using chlorine gas or chlorinating agents under controlled conditions to avoid over-chlorination or undesired isomers.

The trifluoromethylthio (-SCF3) group is introduced via nucleophilic substitution or electrophilic trifluoromethylthiolation reactions. The trifluoromethylthio group is notable for its electron-withdrawing properties and contributes significantly to the compound's chemical behavior.

Nitration Process

The nitration step is critical for introducing the nitro group selectively at the 4-position of the benzene ring. Nitration is usually performed by reacting the chlorinated and trifluoromethylthio-substituted benzene derivative with a nitrating mixture of nitric acid and sulfuric acid.

Key aspects of nitration include:

  • Use of a nitrating acid mixture containing nitric acid and sulfuric acid, sometimes with phosphoric acid as a modifier to control isomer distribution and yield.
  • Control of temperature between 15–25°C or higher depending on desired selectivity.
  • Stoichiometric or slight excess of nitric acid to ensure complete nitration without over-nitration.
  • Adjustment of sulfuric acid concentration during or after reaction to promote selective crystallization of the desired nitro isomer.

Purification and Isolation

After nitration, the reaction mixture contains a mixture of isomers and by-products. Purification involves:

  • Fractional crystallization by adjusting acid concentration (typically sulfuric acid concentration between 65% and 90% by weight excluding the nitrated product) to selectively crystallize the 4-nitro isomer.
  • Washing and reslurrying the precipitated product with water at controlled temperatures to remove acid residues and impurities.
  • Centrifugation or filtration to separate the pure product from the mother liquor.
  • Further purification may include neutralization steps with sodium carbonate solutions and washing with cold water to ensure acid-free final product.

Reaction Conditions and Yields

Step Conditions Notes
Chlorination Controlled chlorine gas exposure, solvent medium varies Avoid over-chlorination, positional selectivity critical
Trifluoromethylthiolation Electrophilic or nucleophilic substitution, mild to moderate temperatures Requires specialized reagents for -SCF3 introduction
Nitration 15–25°C, nitrating mixture (HNO3 + H2SO4), sometimes with H3PO4 Molar ratio of nitric acid to substrate ~1:1; acid concentration adjusted post-reaction for crystallization
Purification Fractional crystallization at 65–90% H2SO4 concentration, washing, centrifugation Achieves high purity, removes isomeric and acid impurities

Yields of the nitration step depend on precise control of acid mixture and temperature. For example, nitration of related dichlorobenzenes under optimized conditions can achieve yields above 85%, with selective crystallization improving isomer purity.

Research Findings and Process Optimization

  • Use of anhydrous mixtures of nitric acid, sulfuric acid, and phosphoric acid can influence the ratio of nitro isomers formed, favoring the desired 4-nitro substitution and improving yield.
  • Temperature control during nitration is crucial; higher temperatures can increase the proportion of the desired isomer but may reduce overall yield slightly.
  • Fractional crystallization by adjusting sulfuric acid concentration post-nitration is an effective method to separate 1,3-dichloro-2-trifluoromethylthio-4-nitrobenzene from other isomers and impurities.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Purpose/Outcome
Chlorination Chlorine gas, controlled temperature Install chlorine atoms at positions 1 and 3
Trifluoromethylthiolation Trifluoromethylthiolating agent, mild heat Attach trifluoromethylthio group at position 2
Nitration Nitric acid + sulfuric acid (± phosphoric acid), 15–25°C Introduce nitro group selectively at position 4
Acid concentration adjustment Water addition to adjust H2SO4 concentration to 65–90% Promote selective crystallization of target isomer
Purification Washing, centrifugation, neutralization Remove impurities and isolate pure product

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other nitroaromatic derivatives are critical for understanding its behavior. Below is a detailed comparison:

Substituent Positioning and Functional Group Variations

  • Target Compound: Substituents: 1,3-dichloro; 2-trifluoromethylthio; 4-nitro. Molecular Formula: C₇H₂Cl₂F₃NO₂S. Key Features: The trifluoromethylthio group enhances electrophilic reactivity due to its strong electron-withdrawing nature.
  • 4-Chloro-3-nitro-trifluoromethoxybenzene (CAS 588-09-0): Substituents: 4-chloro; 3-nitro; 5-trifluoromethoxy. Molecular Formula: C₇H₃ClF₃NO₃. Key Differences: The trifluoromethoxy (-OCF₃) group at position 5 is less electron-withdrawing than -SCF₃, leading to reduced reactivity in nucleophilic substitution reactions .
  • 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8): Substituents: 1,5-dichloro; 3-methoxy; 2-nitro. Molecular Formula: C₇H₅Cl₂NO₃. Key Differences: The methoxy (-OCH₃) group at position 3 is electron-donating, contrasting sharply with the electron-withdrawing -SCF₃ in the target compound. This difference significantly alters solubility and interaction with biological targets .

Physical and Chemical Properties

Property Target Compound 4-Chloro-3-nitro-trifluoromethoxybenzene 1,5-Dichloro-3-Methoxy-2-nitrobenzene
Molar Mass (g/mol) ~277.06 (calculated) 241.55 222.03
Boiling Point (°C) Not reported 247 Not available
Density (g/cm³) Estimated >1.5 1.572 Not reported
Key Reactivity High (due to -SCF₃) Moderate (due to -OCF₃) Low (due to -OCH₃)

Biological Activity

1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene is an aromatic compound with a complex structure that includes two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. Its molecular formula is C7H2Cl2F3NO2S, and it has a molecular weight of 292.06 g/mol. This compound has garnered attention for its unique combination of electronegative substituents, which influence its chemical properties and biological activity.

The presence of the trifluoromethylthio group enhances lipophilicity, which affects the compound's distribution within biological systems. The nitro group can participate in redox reactions, allowing the compound to interact with various biological targets such as enzymes and proteins. These interactions are crucial for assessing its potential therapeutic applications.

Biological Activity

Research indicates that 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene exhibits significant biological activity relevant in pharmacological contexts. The compound has shown potential in enzyme inhibition and protein interactions due to its unique functional groups. For instance, studies have suggested that it can inhibit certain enzymes involved in metabolic pathways, which may be useful in treating various diseases .

Antibacterial Activity

In vitro studies have demonstrated that compounds similar to 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene possess antibacterial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) against Bacillus mycoides, Escherichia coli, and Candida albicans were notably low, indicating strong antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various human cancer cell lines. For example, it exhibited IC50 values that were competitive with established chemotherapeutics like Doxorubicin. Specifically, compounds structurally related to 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene showed IC50 values ranging from 17.8 to 44.4 μM against different cancer cell lines, indicating promising potential as an anticancer agent .

Case Study 1: Enzyme Inhibition

A significant study focused on the inhibition of hexokinase activity by fluorinated derivatives of glucose analogs. While not directly on 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene, it highlights the importance of halogenated compounds in modulating enzyme activity effectively. The research found that these derivatives could inhibit glycolysis in glioblastoma cells more effectively than non-fluorinated counterparts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene to specific proteins involved in metabolic pathways. These studies suggest that the compound may effectively inhibit proteins such as enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1), providing insights into its potential therapeutic mechanisms .

Comparative Analysis with Similar Compounds

The following table compares 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzeneC7H2Cl2F3NO2SDifferent position of chlorine and nitro groupsModerate antibacterial activity
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzeneC7H2Cl2F3NO2SVarying positions of substituentsLow anticancer activity
1-Bromo-3-trifluoromethylthio-5-nitrobenzeneC7H2BrF3NO2SBromine instead of chlorineLimited biological data
1-Chloro-4-nitrobenzeneC6H4ClNO2Lacks trifluoromethylthio groupWeak antibacterial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dichloro-2-trifluoromethylthio-4-nitrobenzene, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with a chlorinated nitrobenzene precursor (e.g., 1,3-dichloro-4-nitrobenzene). Introduce the trifluoromethylthio (-SCF₃) group via nucleophilic aromatic substitution (SNAr) using a reagent like AgSCF₃ or CuSCF₃ under inert atmosphere .
  • Step 2 : Optimize solvent polarity (e.g., DMF, DCM) and temperature (reflux at 80–100°C) to balance reaction rate and side-product formation. Monitor via TLC or HPLC .
  • Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect aromatic protons as doublets (δ 7.5–8.5 ppm) with splitting patterns influenced by electron-withdrawing groups (-NO₂, -Cl).
  • ¹³C NMR : Look for CF₃ carbon (δ 120–125 ppm, quartet) and nitro group carbons (δ 140–150 ppm) .
  • IR : Strong -NO₂ asymmetric stretch (~1520 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • MS : Molecular ion peak [M]⁺ at m/z 311 (C₇H₂Cl₂F₃NO₂S) with fragments corresponding to loss of -NO₂ (Δ m/z 46) .

Q. What safety protocols are critical when handling this compound, given its halogenated and nitro-functionalized structure?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Waste Disposal : Segregate halogenated waste; avoid aqueous disposal due to potential bioaccumulation. Consult EPA guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The -SCF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to specific positions .
  • Experimental Validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Compare yields with/without -SCF₃ to isolate its electronic effects .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in soil/water be modeled?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; nitro groups may reduce to amines under acidic conditions .
  • QSAR Modeling : Use EPI Suite™ to predict biodegradation half-lives. Input parameters: logP (~3.2), molar refractivity (~55) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., pesticidal vs. non-toxic profiles) for this compound?

  • Methodology :

  • Dose-Response Assays : Test across concentrations (1 nM–100 µM) in in vitro models (e.g., insect cell lines). Use positive controls (e.g., nitrofluorfen) for benchmarking .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity) to identify molecular targets .

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